molecular formula C30H46O11 B1246967 lupulin A

lupulin A

Cat. No. B1246967
M. Wt: 582.7 g/mol
InChI Key: UEZOFWAZJUOMCN-HKDNVZQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lupulin A is a diterpenoid isolated from Ajuga lupulina and has been shown to exhibit anti-inflammatory and antibacterial activities. It has a role as a metabolite, an antibacterial agent, an anti-inflammatory agent, a cyclooxygenase 1 inhibitor and a cyclooxygenase 2 inhibitor. It is a diterpenoid, a furofuran, an acetate ester and an epoxide.

Scientific Research Applications

Transcription Factors in Lupulin Biosynthesis

Lupulin glands in female hop cones are a rich source of bitter acids, essential oils, and polyphenols, important for both brewing and biomedical applications. Research has identified transcription factors from the HlWRKY family, particularly HlWRKY1, as crucial in activating the final steps of lupulin biosynthesis. This includes the expression of genes for xanthohumol and bitter acids biosynthesis, suggesting HlWRKY1's significant role in regulating lupulin components in hops (Matoušek et al., 2016).

Enzymatic Properties of Prenyltransferase in Lupulin

HlPT-1, a membrane-bound prenyltransferase, is key in the biosynthesis of hop bitter acids. It catalyzes the first transfer of the dimethylallyl moiety to phloroglucinol derivatives, leading to the formation of hop bitter acids. This enzyme has a unique substrate specificity and an exclusive requirement for Mg²⁺ for its activity, highlighting its critical role in lupulin biosynthesis (Tsurumaru et al., 2012).

Transcriptome Dynamics in Lupulin Gland Development

The hop plant's lupulin glands produce valuable secondary metabolites, including prenylflavonoids and bitter acids. A comprehensive study on the transcriptome dynamics of hop leaf, bract, and lupulin glands revealed insights into gene regulatory mechanisms involved in the biosynthesis of these compounds. It provided new directions for genetic engineering or molecular breeding to enhance secondary metabolite content in hop (Mishra et al., 2019).

Valerophenone Synthase in Lupulin Gland

The study of valerophenone synthase, expressed specifically in the lupulin gland of hops, plays a part in the synthesis of α-acid and β-acid. This research aids in understanding the biosynthetic pathway of compounds in hops and can assist in hop breeding techniques (Okada & Ito, 2001).

Antioxidant Activity of Hop-Derived Extracts

Hop-derived extracts, particularly those rich in bitter acids and xanthohumol, exhibit significant antiradical and antioxidant activity. This has potential applications in pharmaceuticals and cosmetics, given the multifunctional activities of these metabolites (Kontek et al., 2021).

Essential Oil Composition and Applications

Hop essential oil, primarily produced in lupulin glands, is crucial for beer's characteristic aroma and has health and insecticide applications. Understanding its chemical composition and extraction methods is key for diverse industrial uses (Rutnik et al., 2021).

properties

Product Name

lupulin A

Molecular Formula

C30H46O11

Molecular Weight

582.7 g/mol

IUPAC Name

[(1R,2S,3R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5-[(2S,5R)-5-methoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate

InChI

InChI=1S/C30H46O11/c1-8-15(2)26(34)41-25-20(33)12-21-28(6,22-10-19-11-24(35-7)40-27(19)39-22)16(3)9-23(38-18(5)32)29(21,13-36-17(4)31)30(25)14-37-30/h15-16,19-25,27,33H,8-14H2,1-7H3/t15?,16-,19?,20-,21-,22+,23+,24-,25+,27?,28+,29+,30-/m1/s1

InChI Key

UEZOFWAZJUOMCN-HKDNVZQMSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4CC5C[C@@H](OC5O4)OC)O

Canonical SMILES

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CC(OC5O4)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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